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Compound of Interest

Compound Name: J-104129

Cat. No.: B608162

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and
pharmacological profile of J-104129, a potent and selective muscarinic M3 receptor antagonist.
The information is curated for researchers, scientists, and professionals involved in drug
development and related fields.

Discovery and Pharmacological Profile

J-104129, chemically known as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-cyclopentyl-2-
hydroxy-2-phenylacetamide, was identified through a systematic investigation of 4-
acetamidopiperidine derivatives.[1] The discovery process involved the synthesis and
evaluation of a series of compounds to optimize selectivity for the human muscarinic M3
receptor over the M2 receptor.

The introduction of a hydrocarbon chain of appropriate length at the piperidine nitrogen was a
key structural modification that conferred significant M3 selectivity.[1] Further derivatizations led
to the identification of J-104129 as a highly potent and selective M3 receptor antagonist.

Quantitative Pharmacological Data

The pharmacological activity of J-104129 has been characterized through various in vitro and
in vivo studies. The binding affinities (Ki) at different human muscarinic receptor subtypes and
functional antagonist activity (KB and ED50) are summarized in the table below.
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Functional Antagonist

Receptor Subtype Binding Affinity (Ki) (nM) .
Activity

Human M1 19

Human M2 490
KB (rat trachea): 3.3 nMED50
(ACh-induced

Human M3 4.2 o
bronchoconstriction in rats):
0.58 mg/kg (oral)

Human M4 Data not available

Human M5 Data not available

Data sourced from multiple references.[1][2]

J-104129 exhibits a 120-fold selectivity for the M3 receptor over the M2 receptor.[1] This high
selectivity is a crucial attribute, as antagonism of the M2 receptor is associated with
undesirable cardiovascular side effects. The potent antagonism of the M3 receptor in rat
trachea and the in vivo efficacy in antagonizing acetylcholine-induced bronchoconstriction
highlight its potential as a therapeutic agent for obstructive airway diseases.[1]

Muscarinic M3 Receptor Signaling Pathway

J-104129 exerts its pharmacological effect by antagonizing the muscarinic M3 receptor, a G-
protein coupled receptor (GPCR). The signaling cascade initiated by the activation of the M3
receptor is depicted in the diagram below.
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Caption: Muscarinic M3 Receptor Signaling Pathway Antagonized by J-104129.

Upon binding of the endogenous agonist acetylcholine (ACh), the M3 receptor activates the Gq
protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol
4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and
diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the
release of intracellular calcium (Ca?*). The elevated cytosolic Ca?*, along with DAG-mediated
activation of protein kinase C (PKC), triggers various cellular responses, including smooth
muscle contraction. J-104129, as a competitive antagonist, blocks the binding of ACh to the M3
receptor, thereby inhibiting this signaling cascade.

Synthesis Pathway of J-104129

The synthesis of J-104129 is achieved through a diastereoselective pathway. A key step in this
synthesis is the Michael addition of an enolate generated from a cis-chiral dioxolane to

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b608162?utm_src=pdf-body-img
https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/product/b608162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

cyclopentenone, followed by hydrogenolysis of the resulting enol triflate.

A detailed experimental protocol for the synthesis is provided below, based on published
literature.

Experimental Protocol: Diastereoselective Synthesis

Step 1: Michael Addition and Enol Triflate Formation

A solution of the cis-chiral dioxolane is treated with a strong base, such as lithium
diisopropylamide (LDA), at a low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like
tetrahydrofuran (THF) to generate the corresponding enolate. Cyclopentenone is then added to
the reaction mixture, and the Michael addition is allowed to proceed. Following the addition, an
electrophilic triflating agent, such as N-phenyl-bis(trifluoromethanesulfonimide), is introduced to
trap the resulting enolate as an enol triflate.

Step 2: Hydrogenolysis

The enol triflate is subjected to hydrogenolysis to reduce the carbon-oxygen bond of the triflate
group. This is typically carried out using a palladium catalyst, such as palladium on carbon
(Pd/C), under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.

Step 3: Hydrolysis

The resulting cyclopentyldioxolane mixture is hydrolyzed to the corresponding carboxylic acid.
This is achieved by treatment with a base, such as sodium hydroxide, in a mixture of water and
an organic solvent like methanol. Acidification of the reaction mixture then yields the carboxylic
acid.

Step 4: Amide Coupling

The synthesized carboxylic acid is coupled with 1-(4-methyl-3-pentenyl)piperidin-4-amine. This
amide bond formation can be achieved using standard peptide coupling reagents, such as
dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in
the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) in an aprotic solvent
such as dichloromethane (DCM) or dimethylformamide (DMF).
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Step 5: Chiral Resolution (if necessary)

If the synthesis does not yield the desired enantiomer with sufficient purity, a chiral resolution
step may be required. This can be accomplished by forming diastereomeric salts with a chiral
resolving agent and separating them by crystallization, or by using chiral chromatography.

The overall synthetic workflow is illustrated in the following diagram:
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Caption: Key steps in the diastereoselective synthesis of J-104129.
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Experimental Protocols: Key Assays
Radioligand Binding Assay

This protocol outlines the general procedure for determining the binding affinity (Ki) of J-
104129 for muscarinic receptors.

1. Membrane Preparation:

o Cells or tissues expressing the target muscarinic receptor subtype are homogenized in a
cold lysis buffer.

e The homogenate is centrifuged to pellet the cell membranes.
o The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competition Binding Assay:

e A constant concentration of a suitable radioligand (e.qg., [3H]-N-methylscopolamine) is
incubated with the membrane preparation.

 Increasing concentrations of the unlabeled competitor ligand (J-104129) are added to the
incubation mixture.

» Non-specific binding is determined in the presence of a high concentration of a non-selective
muscarinic antagonist (e.g., atropine).

e The mixture is incubated to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:

e The incubation is terminated by rapid filtration through glass fiber filters, which trap the
membrane-bound radioligand.

o The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification:

» The radioactivity retained on the filters is measured using a scintillation counter.
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5. Data Analysis:

e The concentration of J-104129 that inhibits 50% of the specific binding of the radioligand
(IC50) is determined by non-linear regression analysis of the competition curve.

e The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff
equation: Ki = IC50 / (1 + [L}J/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.

Radioligand Binding Assay Workflow

Membrane Preparation
(Expressing Muscarinic Receptors)

Incubation:
Membranes + Radioligand
+ J-104129 (varying conc.)

Rapid Filtration
(Separates bound from free ligand)

Scintillation Counting
(Measures radioactivity)

Data Analysis:
Determine IC50 -> Calculate Ki

Binding Affinity (Ki) of J-104129 T
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Caption: General workflow for a radioligand binding assay.

This comprehensive guide provides a detailed overview of the discovery, pharmacological
properties, and synthesis of J-104129, tailored for a scientific audience. The structured data,
detailed protocols, and visual diagrams are intended to facilitate a deeper understanding of this
important M3 selective antagonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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